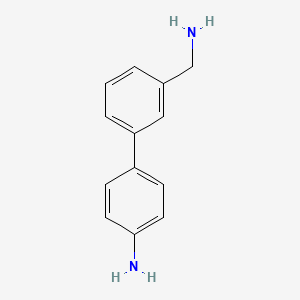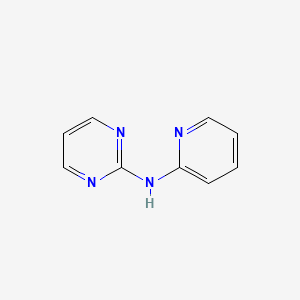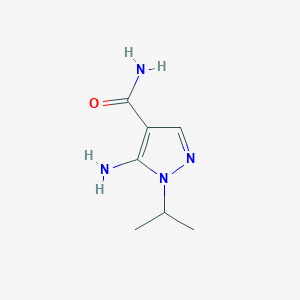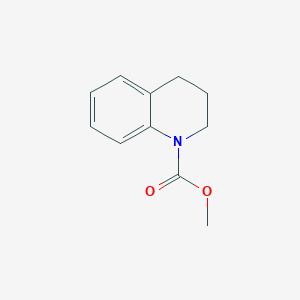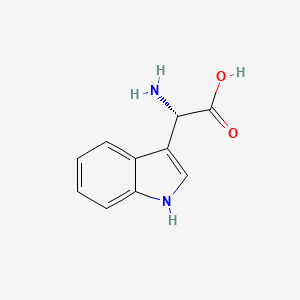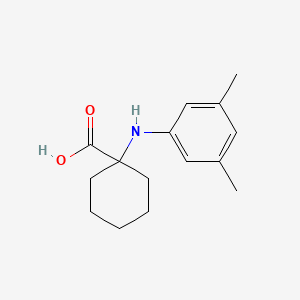
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 3,5-dimethylanilino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid typically involves the reaction of cyclohexanone with 3,5-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The anilino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylanilino)cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(3,5-Dimethylanilino)cyclohexane-1-methanol: Contains a methanol group instead of a carboxylic acid group.
1-(3,5-Dimethylanilino)cyclohexane-1-carboxylate: An ester derivative of the carboxylic acid.
Uniqueness
1-(3,5-Dimethylphenylamino)cyclohexanecarboxylicacid is unique due to its specific substitution pattern and the presence of both an anilino group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
725252-86-8 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-(3,5-dimethylanilino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-8-12(2)10-13(9-11)16-15(14(17)18)6-4-3-5-7-15/h8-10,16H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
ZZCKRRVKAZWIGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2(CCCCC2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2(CCCCC2)C(=O)O)C |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


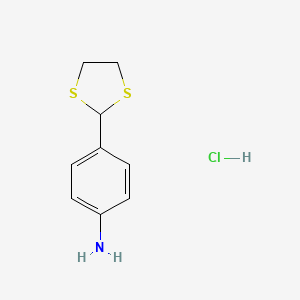
![2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone](/img/structure/B1621331.png)
![2-iodo-N-[(E)-2-(5-methyl-2-furyl)-1-(phenylcarbamoyl)ethenyl]benzamide](/img/structure/B1621333.png)
![3-Methylimidazo[1,5-a]pyridine](/img/structure/B1621335.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)
![[3-(2-Fluorophenyl)phenyl]methanol](/img/structure/B1621338.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)
